N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide
Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4,5-triethoxybenzamide include other phenylpiperidines and related structures. These compounds share a similar core structure but may differ in the functional groups attached to the phenyl and piperidine rings .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7S/c1-5-30-20-13-16(14-21(31-6-2)22(20)32-7-3)23(26)24-18-15-17(9-10-19(18)29-4)25-11-8-12-33(25,27)28/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFBRBLHJGAQFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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